6-(Thiomorpholin-4-yl)pyridin-3-amine
Description
6-(Thiomorpholin-4-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a thiomorpholine moiety. Thiomorpholine, a six-membered sulfur-containing heterocycle, distinguishes this compound from morpholine analogs (e.g., 6-morpholinopyridin-3-amine), where oxygen replaces sulfur .
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
6-thiomorpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C9H13N3S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 |
InChI Key |
NKLXYOSMDJYRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-(Thiomorpholin-4-yl)pyridin-3-amine and related compounds, derived from the provided evidence:
Key Structural and Functional Differences:
Thiomorpholine vs. Thiomorpholine’s larger atomic radius may introduce steric effects, altering interactions with enzymes or receptors.
Substituent Effects on Bioactivity: Compounds like 6j () demonstrate the importance of electron-withdrawing groups (e.g., fluorine, nitro) in kinase inhibition, suggesting that this compound’s sulfur could similarly modulate electronic properties for target engagement . Bulky substituents (e.g., phenoxy in ) reduce solubility but may enhance selectivity for hydrophobic binding pockets .
Thermodynamic and Analytical Data :
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